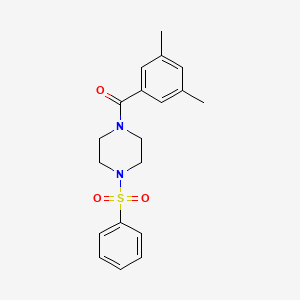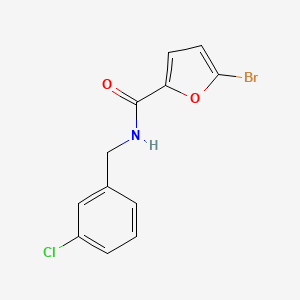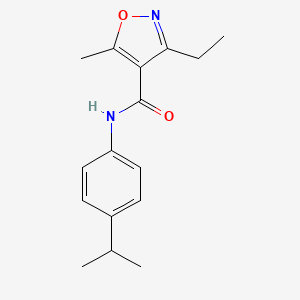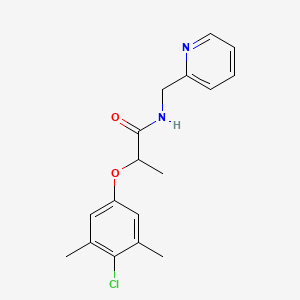
1-(3,5-dimethylbenzoyl)-4-(phenylsulfonyl)piperazine
Descripción general
Descripción
1-(3,5-dimethylbenzoyl)-4-(phenylsulfonyl)piperazine, also known as DSP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DSP is a piperazine derivative that has been synthesized and studied extensively in recent years.
Mecanismo De Acción
The mechanism of action of 1-(3,5-dimethylbenzoyl)-4-(phenylsulfonyl)piperazine involves the blocking of voltage-gated sodium channels and the modulation of ligand-gated ion channels. This compound binds to the extracellular domain of voltage-gated sodium channels, preventing the influx of sodium ions into the cell. This leads to a decrease in the excitability of neurons and a reduction in the transmission of pain signals. This compound also binds to the GABA-A receptor, enhancing the activity of this receptor and leading to an increase in inhibitory neurotransmission.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its action on ion channels and receptors. This compound has been found to reduce the transmission of pain signals, making it a potential candidate for the treatment of chronic pain. This compound has also been found to have anticonvulsant properties, making it a potential candidate for the treatment of epilepsy. In addition, this compound has been found to have anxiolytic and sedative effects, making it a potential candidate for the treatment of anxiety and insomnia.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of 1-(3,5-dimethylbenzoyl)-4-(phenylsulfonyl)piperazine is its potency and specificity for ion channels and receptors. This compound has been found to be a potent blocker of voltage-gated sodium channels and a modulator of ligand-gated ion channels. This makes it a valuable tool for studying the function of these channels and receptors. However, one of the limitations of this compound is its relatively short half-life, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 1-(3,5-dimethylbenzoyl)-4-(phenylsulfonyl)piperazine. One area of research is the development of analogs of this compound with improved pharmacokinetic properties. Another area of research is the study of the long-term effects of this compound on ion channels and receptors. Additionally, this compound has potential applications in the treatment of various neurological disorders, and further research is needed to explore its therapeutic potential. Finally, this compound can be used as a tool to study the role of ion channels and receptors in various physiological processes, and further research is needed to explore its potential applications in this area.
Aplicaciones Científicas De Investigación
1-(3,5-dimethylbenzoyl)-4-(phenylsulfonyl)piperazine has been extensively studied for its potential applications in various fields of research. One of the primary applications of this compound is in the field of neuroscience, where it has been used as a tool to study the function of ion channels and receptors. This compound is a potent blocker of voltage-gated sodium channels and has been used to study the role of these channels in pain perception and epilepsy. This compound has also been used to study the function of ligand-gated ion channels, such as the GABA-A receptor, and has been found to modulate the activity of these receptors.
Propiedades
IUPAC Name |
[4-(benzenesulfonyl)piperazin-1-yl]-(3,5-dimethylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-15-12-16(2)14-17(13-15)19(22)20-8-10-21(11-9-20)25(23,24)18-6-4-3-5-7-18/h3-7,12-14H,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVBUDLUVFFFLPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{3-[(cyclopropylamino)carbonyl]-4-ethyl-5-methyl-2-thienyl}-3-ethyl-5-methyl-4-isoxazolecarboxamide](/img/structure/B4430912.png)

![N-[1-(2,4-dimethylphenyl)ethyl]nicotinamide](/img/structure/B4430922.png)
![N-[4-(aminosulfonyl)benzyl]-2-(2-chlorophenyl)acetamide](/img/structure/B4430930.png)

![N-[1-(4-propylphenyl)ethyl]isonicotinamide](/img/structure/B4430967.png)
![1-(2,6-difluorobenzoyl)-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B4430970.png)

![N-[2-(1-piperidinyl)ethyl]cyclohexanecarboxamide](/img/structure/B4430978.png)



![2-(acetylamino)-N-cyclohexyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4431016.png)
